

1-isocyanato-3-methylbutane safety data sheet and handling

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Isocyanato-3-methylbutane**

Cat. No.: **B155649**

[Get Quote](#)

An In-Depth Technical Guide to the Safe Handling of **1-Isocyanato-3-methylbutane** for Research and Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for **1-isocyanato-3-methylbutane** (also known as isobutyl isocyanate). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of research outcomes. The protocols described herein are designed as self-validating systems, emphasizing the causality behind each safety recommendation.

Compound Identification and Core Properties

1-Isocyanato-3-methylbutane is a reactive chemical intermediate frequently utilized in organic synthesis. Its isocyanate functional group (-N=C=O) is highly electrophilic, making it a valuable reagent but also the primary source of its hazardous properties. Understanding its fundamental characteristics is the first step in establishing a robust safety protocol.

Property	Value	Source
IUPAC Name	1-isocyanato-3-methylbutane	[1] [2]
Synonyms	Isobutyl isocyanate, Isocyanic acid, isopentyl ester	[1] [2]
CAS Number	1611-65-0	[1] [2] [3]
Molecular Formula	C6H11NO	[1] [2] [3] [4]
Molecular Weight	113.16 g/mol	[1]
Appearance	Flammable liquid and vapor	[1]
Boiling Point	130.8°C at 760 mmHg	[5]
Flash Point	32.3°C	[5]
Density	0.87 g/cm³	[5]

Hazard Analysis: The Isocyanate Threat

The primary threat from isocyanates, including **1-isocyanato-3-methylbutane**, stems from their high reactivity, particularly towards nucleophiles like water, amines, and alcohols. This reactivity is the basis for their utility in forming polyurethane polymers but also underlies their significant health risks.[\[6\]](#)[\[7\]](#)

Health Hazards

Exposure to isocyanates can cause severe health effects, with the respiratory system being a primary target.[\[8\]](#)[\[9\]](#) The GHS classification for **1-isocyanato-3-methylbutane** underscores its multifaceted risk profile.[\[1\]](#)

- **Respiratory Sensitization:** This is the most severe health effect. Inhaling isocyanate vapors can lead to asthmatic-like symptoms, including chest tightness, wheezing, and shortness of breath.[\[6\]](#)[\[9\]](#)[\[10\]](#) Once an individual is sensitized, subsequent exposure to even minute concentrations can trigger a severe asthmatic reaction.[\[9\]](#)[\[10\]](#)
- **Skin Sensitization and Irritation:** Direct contact can cause skin irritation, rashes, and blistering.[\[6\]](#)[\[9\]](#) Prolonged or repeated contact can lead to allergic skin reactions (contact

dermatitis).[9][10] Research indicates that skin contact can contribute to respiratory sensitization.[9]

- Eye Damage: The compound is classified as causing serious eye damage.[1] Contact can result in pain, redness, and potentially loss of vision.[11]
- Acute Toxicity: **1-isocyanato-3-methylbutane** is harmful if inhaled, swallowed, or in contact with skin.[1]

Physicochemical Hazards

- Flammability: As a flammable liquid with a relatively low flash point, it poses a significant fire risk.[1][12] Vapors can travel to an ignition source and flash back.[13]
- Reactivity and Incompatibility: It reacts violently with water, releasing flammable or toxic gases.[7][12] This reaction also produces carbon dioxide, which can lead to a dangerous pressure buildup in sealed containers.[7][14][15] It is incompatible with strong oxidizing agents, acids, bases, alcohols, and amines.[7][11][12]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory. Engineering controls are the first and most effective line of defense, supplemented by rigorous PPE protocols.

Engineering Controls: The Primary Barrier

- Ventilation: All handling of **1-isocyanato-3-methylbutane** must occur in a certified chemical fume hood with sufficient exhaust ventilation to minimize vapor concentrations.[12][16] The system should be designed to prevent the accumulation of flammable vapors.
- Isolation: Where feasible, isolate processes involving this chemical.[16] This can be achieved through the use of glove boxes or dedicated, restricted-access areas.
- Process Controls: Use the smallest quantities necessary for the experiment. Keep containers tightly closed when not in use.[13][17]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for robust engineering controls but is essential to protect against residual exposure and in case of emergencies.[\[18\]](#)

- **Respiratory Protection:** Due to the risk of sensitization, respiratory protection is critical. A full-face respirator with organic vapor cartridges is recommended.[\[6\]](#)[\[18\]](#)[\[19\]](#) For higher concentrations or in situations with potential for significant release (e.g., spills), a supplied-air respirator is necessary. Note that standard organic vapor cartridges have a limited lifespan and must be replaced on a strict schedule.[\[19\]](#)
- **Hand Protection:** Standard disposable latex gloves are not suitable. Chemical-resistant gloves, such as butyl rubber or nitrile, must be worn.[\[6\]](#)[\[18\]](#) Gloves should be inspected before each use and disposed of immediately after contamination.
- **Eye and Face Protection:** If a full-face respirator is not used, chemical safety goggles in combination with a face shield are mandatory to protect against splashes.[\[16\]](#)[\[18\]](#)[\[19\]](#)
- **Protective Clothing:** A lab coat is the minimum requirement. For larger quantities or tasks with a higher splash potential, disposable coveralls that prevent skin contact are recommended.[\[6\]](#)[\[18\]](#)

Workflow for PPE Selection

Figure 1. Decision workflow for selecting appropriate PPE.

Safe Handling and Storage Protocols

Handling

- **Preparation:** Before starting, ensure the fume hood is functioning correctly, all necessary PPE is available and inspected, and an emergency spill kit is accessible.
- **Grounding:** Metal containers and transfer lines must be grounded and bonded to prevent static electricity discharge, which can be an ignition source.[\[12\]](#)[\[17\]](#)
- **Inert Atmosphere:** For reactions sensitive to moisture, handle under an inert atmosphere (e.g., nitrogen or argon).

- Tool Selection: Use only non-sparking tools and explosion-proof equipment.[12][13]
- Hygiene: Do not eat, drink, or smoke in the work area.[12] Wash hands and face thoroughly after handling the chemical, even if no direct contact occurred.[12][16]

Storage

- Store in tightly closed containers in a cool, dry, and well-ventilated area.[12][13]
- Protect from atmospheric moisture.[8]
- Keep away from heat, sparks, open flames, and other ignition sources.[12][17]
- Store separately from incompatible materials such as water, acids, bases, alcohols, amines, and strong oxidizing agents.[7][12]
- Keep storage quantities to a minimum.

Emergency Procedures: A Self-Validating System

Rapid and correct response during an emergency is critical. All personnel must be trained on these procedures.

First Aid Measures

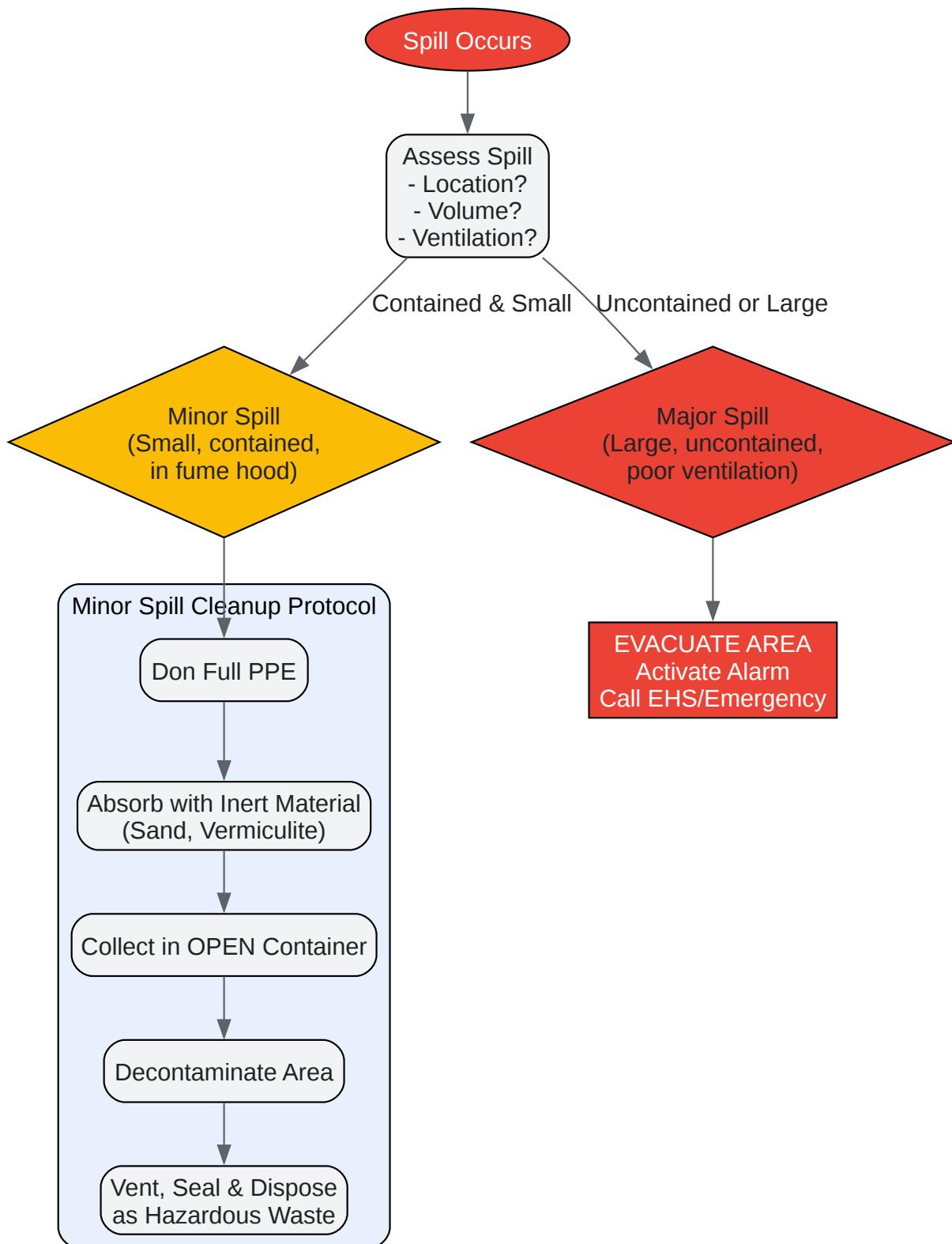
The immediate priority is to remove the individual from the source of exposure and decontaminate safely.

- Inhalation: Move the person to fresh air immediately.[10][20] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[11][21]
- Skin Contact: Immediately remove contaminated clothing.[11] Wash the affected area with soap and plenty of water for at least 15 minutes.[20][21] Seek medical attention if irritation or a rash develops.[10]
- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[20][22] Remove contact lenses if it is safe to do so.[20] Seek immediate medical attention.

- Ingestion: Do NOT induce vomiting.[11][22] Rinse the mouth with water.[21] Seek immediate medical attention.

Spill Response Protocol

A spill must be cleaned up immediately by trained personnel wearing appropriate PPE.[23]


For Minor Spills (inside a fume hood):

- Alert & Isolate: Alert others in the immediate area.[24] Ensure the area is isolated.
- PPE: Don appropriate PPE, including a full-face respirator, chemical-resistant gloves, and protective clothing.
- Absorb: Cover the spill with a dry, inert absorbent material such as sand, clay, or vermiculite. [14][23] Do not use combustible materials like sawdust.[23]
- Collect: Carefully sweep or shovel the absorbed material into an open-top container.[14]
- Decontaminate: Wipe the spill area with a decontamination solution. A common formulation is a mixture of 5-10% sodium carbonate, 0.2% liquid detergent, and water.[14]
- Dispose: Label the container with the contents and "Hazardous Waste." Leave the container unsealed in a well-ventilated area (like the back of a fume hood) for at least 48 hours to allow for the safe venting of any carbon dioxide gas generated from the reaction with residual moisture.[14][15][23]

For Major Spills (outside a fume hood or a large volume):

- Evacuate: Immediately evacuate the area.[7][23]
- Alert: Activate the fire alarm and notify emergency response personnel (e.g., institutional EHS).
- Isolate: If safe to do so, close doors to the affected area to contain vapors.
- Do Not Re-enter: Only trained and properly equipped emergency responders should handle major spills.

Spill Response Decision Tree

[Click to download full resolution via product page](#)

Figure 2. Decision tree for responding to a chemical spill.

Waste Disposal

All waste containing **1-isocyanato-3-methylbutane**, including contaminated absorbents, gloves, and empty containers, must be treated as hazardous waste.

- Containers: As mentioned, containers holding spill cleanup materials must be left open to vent CO₂.^[14] After venting, they can be loosely sealed, labeled, and disposed of through your institution's hazardous waste management program.
- Empty Containers: "Empty" containers may retain hazardous residues. They should be triple-rinsed with a suitable solvent (e.g., toluene or acetone) in a fume hood. The rinsate must be collected and disposed of as hazardous waste.

Conclusion: A Culture of Safety

The safe handling of **1-isocyanato-3-methylbutane** is not merely a matter of following steps but of understanding the chemical's inherent reactivity and potential for harm. By integrating robust engineering controls, meticulous personal protective equipment protocols, and well-rehearsed emergency procedures, research and development professionals can mitigate the risks associated with this valuable but hazardous compound. This guide serves as a foundational document, but it must be supplemented by institution-specific training and a proactive culture of safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Butane, 1-isocyanato-3-methyl- | C₆H₁₁NO | CID 6451294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pschemicals.com [pschemicals.com]
- 3. 1-isocyanato-3-methylbutane CAS#: 1611-65-0 [m.chemicalbook.com]

- 4. PubChemLite - 1-isocyanato-3-methylbutane (C₆H₁₁NO) [pubchemlite.lcsb.uni.lu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. compositesone.com [compositesone.com]
- 7. ISOBUTYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. gaf.com [gaf.com]
- 9. gaco.com [gaco.com]
- 10. multimedia.3m.com [multimedia.3m.com]
- 11. ICSC 0004 - METHYL ISOCYANATE [chemicalsafety.ilo.org]
- 12. nj.gov [nj.gov]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fsi.co [fsi.co]
- 15. youtube.com [youtube.com]
- 16. lakeland.com [lakeland.com]
- 17. fishersci.com [fishersci.com]
- 18. What PPE is required when working with isocyanates? [sysco-env.co.uk]
- 19. canada.ca [canada.ca]
- 20. aksci.com [aksci.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. fishersci.com [fishersci.com]
- 23. actsafe.ca [actsafe.ca]
- 24. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- To cite this document: BenchChem. [1-isocyanato-3-methylbutane safety data sheet and handling]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b155649#1-isocyanato-3-methylbutane-safety-data-sheet-and-handling>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com